2,4-Dichlorobenzenethiol
Overview
Description
2,4-Dichlorobenzenethiol is a chlorinated derivative of benzenethiol where two hydrogen atoms on the benzene ring are substituted by chlorine atoms. This compound is of interest due to its unique chemical and physical properties, which make it valuable in various chemical reactions and as a precursor for synthesizing other complex molecules.
Synthesis Analysis
The synthesis of chlorinated thiophenes and their derivatives, including compounds similar to 2,4-Dichlorobenzenethiol, involves various chemical reactions that often yield halogenated and sulfur-containing aromatic compounds. These syntheses may involve halogenation, nucleophilic substitution, and coupling reactions under specific conditions to introduce chlorine and sulfur functionalities into the aromatic ring (Skramstad et al., 2000).
Molecular Structure Analysis
The molecular structure of chlorinated benzenes, including derivatives like 2,4-Dichlorobenzenethiol, has been extensively studied through techniques such as X-ray diffraction. These studies reveal the impact of chlorine substitution on the geometry and electronic structure of the benzene ring, influencing the compound's reactivity and physical properties (Blake et al., 1990).
Chemical Reactions and Properties
Chlorinated aromatic thiols, like 2,4-Dichlorobenzenethiol, participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions exploit the reactivity of chlorine and thiol groups, allowing for the synthesis of a wide range of chemical products. The presence of chlorine atoms can significantly affect the compound's electronic properties, making it a versatile reagent in organic synthesis (Thomas et al., 2003).
Scientific Research Applications
Solvent Extraction Systems : A study developed a novel solvent extractant for palladium(II), utilizing a customized extraction system with appropriate diluents and stripping agents, aimed at the selective recovery of palladium from spent automotive catalysts. This highlights the potential application of specific chemical compounds in recycling and resource recovery processes (Traeger et al., 2012).
Herbicide Toxicity Studies : Research on 2,4-dichlorophenoxyacetic acid (a related compound to 2,4-Dichlorobenzenethiol) showed its widespread use in agriculture and urban settings, leading to direct or indirect impacts on natural environments. The study provides insights into the characteristics of 2,4-D toxicity and mutagenicity, indicating the relevance of such compounds in environmental and public health research (Zuanazzi et al., 2020).
Trapping Agents for Alkylating Intermediates : 3,4-dichlorobenzenethiol was used as a probe for methylating agent production during exposure to nitrosamines in a study, demonstrating its application in biochemical and cancer research. The study suggests caution in interpreting results using this compound due to potential artifactual methylation (Kroeger-Koepke et al., 1985).
Synthesis of Organic Intermediates : Research on 2,4-dichlorofluorobenzene, an organic intermediate for synthesizing ciprofloxacin, illustrates the use of specific chemical compounds in pharmaceutical manufacturing. The study focused on a safer and more controlled synthesis route (You-jun, 2008).
Environmental Microbial Transformation Rates : A study used 2,4-dichlorophenoxyacetic acid methyl ester as a benchmark chemical to determine microbial transformation rates in various environments, showcasing the application of chemical compounds in environmental microbiology (Newton et al., 1990).
Contact Sensitizing Chemicals in Immunology : Research compared the fate of 2,4-dinitrochlorobenzene and 2,4-dichloronitrobenzene after application to mouse skin, highlighting their roles in dermatological and immunological studies (Botham et al., 1987).
Safety And Hazards
2,4-Dichlorobenzenethiol is considered hazardous. It causes skin irritation and serious eye irritation. Protective measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .
Relevant Papers One relevant paper discusses the synthesis of a new silver cluster, [Ag59 (2,5-DCBT)32]3−, which acts as a precursor for the synthesis of three well-known silver clusters, [Ag44 (2,4-DCBT/4-FTP)30]4−, [Ag25 (2,4-DMBT)18]−, and [Ag29 (1,3-BDT)12 (PPh3)4]3− .
properties
IUPAC Name |
2,4-dichlorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVJFREPSJSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149945 | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzenethiol | |
CAS RN |
1122-41-4 | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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